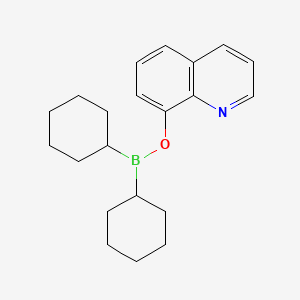
8-Quinolinyl dicyclohexylborinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinyl dicyclohexylborinate is a chemical compound that belongs to the class of boron-containing compounds It is derived from quinoline, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 8-Quinolinyl dicyclohexylborinate typically involves the reaction of 8-hydroxyquinoline with dicyclohexylborane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 8-Hydroxyquinoline and dicyclohexylborane.
Reaction Conditions: The reaction is usually performed in an inert atmosphere to prevent oxidation. Solvents such as tetrahydrofuran (THF) are commonly used.
Procedure: The 8-hydroxyquinoline is dissolved in the solvent, and dicyclohexylborane is added slowly. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial production methods may involve similar steps but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Chemical Reactions Analysis
8-Quinolinyl dicyclohexylborinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinyl boronic acid derivatives. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride form. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the borinate group is replaced by other functional groups. Reagents such as halides and amines are commonly employed.
Hydrolysis: In the presence of water or aqueous solutions, this compound can hydrolyze to form quinolinyl boronic acid and dicyclohexylborane.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Quinolinyl dicyclohexylborinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. Its unique reactivity makes it valuable for creating complex molecular structures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It can act as a chelating agent, binding to metal ions and affecting biological processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry: In industrial applications, this compound is used in the production of advanced materials, including polymers and catalysts. Its stability and reactivity are advantageous in various manufacturing processes.
Mechanism of Action
The mechanism of action of 8-Quinolinyl dicyclohexylborinate involves its interaction with molecular targets through its boron and quinoline moieties. The compound can form complexes with metal ions, which can then participate in catalytic or inhibitory processes. The pathways involved may include:
Chelation: The quinoline ring can chelate metal ions, affecting their availability and reactivity in biological systems.
Catalysis: The boron atom can participate in catalytic cycles, facilitating chemical transformations.
Inhibition: The compound can inhibit enzymes or other proteins by binding to their active sites, altering their function.
Comparison with Similar Compounds
8-Quinolinyl dicyclohexylborinate can be compared with other similar compounds to highlight its uniqueness:
8-Hydroxyquinoline: This parent compound is widely used as a chelating agent and has various biological activities. the addition of the dicyclohexylborinate group enhances its reactivity and stability.
Quinolinyl-pyrazoles: These compounds also contain the quinoline moiety and are studied for their pharmacological properties. The borinate group in this compound provides additional functionality.
Boron-containing compounds: Other boron-containing compounds, such as boronic acids and boronates, are used in organic synthesis and medicinal chemistry. This compound offers a unique combination of boron and quinoline functionalities.
Properties
CAS No. |
32705-42-3 |
|---|---|
Molecular Formula |
C21H28BNO |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
dicyclohexyl(quinolin-8-yloxy)borane |
InChI |
InChI=1S/C21H28BNO/c1-3-11-18(12-4-1)22(19-13-5-2-6-14-19)24-20-15-7-9-17-10-8-16-23-21(17)20/h7-10,15-16,18-19H,1-6,11-14H2 |
InChI Key |
IXAYSAITHJHBEC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















